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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752453 Get Quote

(Z)-SU14813, a potent oral, multi-targeted receptor tyrosine kinase inhibitor (TKI), has

demonstrated significant preclinical antiangiogenic and antitumor activity. This small molecule

targets key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and

metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-

Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2]

[3] This technical guide provides an in-depth summary of the preclinical data, experimental

methodologies, and an overview of the signaling pathways modulated by (Z)-SU14813.

Data Presentation
Biochemical and Cellular Activity
(Z)-SU14813 exhibits potent inhibitory activity against a range of RTKs in both biochemical and

cellular assays. The IC50 values, representing the concentration of the inhibitor required to

reduce the activity of a target by 50%, are summarized below.
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Target Kinase
Biochemical IC50
(µmol/L)

Cellular IC50 (nM) Cell Line/System

VEGFR-1 0.002[1] - Cell-free assay[4]

VEGFR-2 0.05[1] 5.2
Porcine Aortic

Endothelial Cells[5]

PDGFR-β - 9.9
Porcine Aortic

Endothelial Cells[5]

KIT - 11.2
Porcine Aortic

Endothelial Cells[5]

FLT3 - - -

FMS/CSF1R - -
Transfected NIH 3T3

cells[1]

In cellular assays, (Z)-SU14813 effectively inhibited ligand-dependent phosphorylation of

VEGFR-2, PDGFR-β, KIT, and FLT3-ITD (internal tandem duplication) in various cell lines.[1][5]

Notably, it did not significantly inhibit the Epidermal Growth Factor Receptor (EGFR), a non-

target RTK, highlighting its target specificity.[1]

In Vivo Antitumor Efficacy
The antitumor activity of (Z)-SU14813 was evaluated in several subcutaneous xenograft

models. The compound demonstrated dose-dependent tumor growth inhibition, and in some

cases, tumor regression.
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Tumor Model Cell Line
Treatment
(mg/kg, BID)

Tumor Growth
Inhibition (%)

Outcome

Lewis Lung

Carcinoma

(Murine)

LLC 10 25 -

40 48 -

80 55 -

120 63 -

Renal Cell

Carcinoma

(Human)

786-O - - Regression[1]

Acute

Myelogenous

Leukemia

(Human)

MV4;11 - - Regression[1]

Colon

Adenocarcinoma

(Human)

Colo205 - - Growth Arrest[1]

Glioma (Rat) C6 - - Growth Delay[1]

Lung Carcinoma

(Human)
MV522 - - Growth Delay[1]

Furthermore, in a bone marrow-engrafted acute myelogenous leukemia (AML) model using

MV4;11 cells, (Z)-SU14813 demonstrated a significant survival benefit.[1] When combined with

docetaxel in a docetaxel-resistant murine Lewis Lung Carcinoma model, (Z)-SU14813
significantly enhanced the inhibition of primary tumor growth and improved the survival of

tumor-bearing mice compared to either agent alone.[1][2]

Experimental Protocols
Biochemical Kinase Assays
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The half-maximal inhibitory concentration (IC50) of (Z)-SU14813 against various receptor

tyrosine kinases was determined using biochemical assays. These assays utilized glutathione

S-transferase fusion proteins that contained the complete cytoplasmic domains of the target

RTKs. The methodology for determining the biochemical IC50 values was previously described

in other studies.[1]

Cellular Receptor Phosphorylation Assays
To assess the ability of (Z)-SU14813 to inhibit RTK phosphorylation within a cellular context,

various cell lines were employed. These included transfected NIH 3T3 cells expressing specific

RTKs, as well as tumor cell lines endogenously expressing the target receptors (e.g., Mo7e

cells for KIT and MV4;11 cells for FLT3-ITD).[1][5] The assays measured the inhibition of both

ligand-dependent and autonomous RTK phosphorylation.[1]

In Vivo Subcutaneous Xenograft Models
The in vivo antitumor efficacy of (Z)-SU14813 was evaluated in athymic or nonobese

diabetic/severe combined immunodeficient mice bearing subcutaneous tumors.[1] Tumor cells

were harvested during their exponential growth phase and implanted subcutaneously. For

some models, Basement Matrigel Matrix was co-injected to facilitate initial tumor formation. (Z)-
SU14813 was administered orally twice daily (BID).[1]

In Vivo Target Modulation Studies
To confirm that the antitumor effects of (Z)-SU14813 were due to the inhibition of its intended

targets, in vivo target modulation studies were conducted. These studies measured the

phosphorylation status of target RTKs in xenograft tumors following treatment with (Z)-
SU14813. The results showed a dose- and time-dependent inhibition of VEGFR-2, PDGFR-β,

and FLT3 phosphorylation in the tumors.[1][2] The plasma concentration of (Z)-SU14813
required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][2]

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the key signaling pathways targeted by (Z)-SU14813 and the

general workflow of the preclinical in vivo studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://www.medchemexpress.com/SU14813.html
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://pubmed.ncbi.nlm.nih.gov/16891463/
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://aacrjournals.org/mct/article/5/7/1774/284664/SU14813-a-novel-multiple-receptor-tyrosine-kinase
https://pubmed.ncbi.nlm.nih.gov/16891463/
https://www.benchchem.com/product/b10752453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligands

Receptor Tyrosine Kinases (RTKs)

Inhibitor

Downstream Signaling

VEGF

VEGFR

PDGF

PDGFR

SCF

KIT

FLT3 Ligand

FLT3 Cell Proliferation

Angiogenesis

Cell Migration

Cell Survival

(Z)-SU14813

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies

In Vivo Studies

Endpoints

Biochemical Kinase Assays

Cellular Phosphorylation & Proliferation Assays

Tumor Cell Implantation
(Xenograft Model)

Drug Administration
((Z)-SU14813)

Tumor Growth Measurement Target Modulation Analysis
(Phosphorylation Status)

Antitumor Efficacy
(Tumor Growth Inhibition, Regression)

Survival Analysis

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10752453?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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